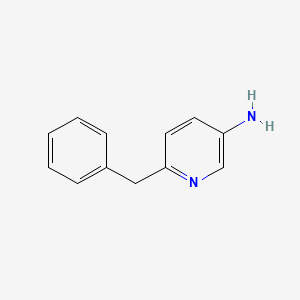

6-Benzylpyridin-3-amine

Description

Contextual Significance of Pyridine (B92270) Amine Scaffolds in Organic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle that is isosteric with benzene (B151609), where one methine group is replaced by a nitrogen atom. nih.gov This substitution has profound chemical consequences, rendering the ring electron-deficient and imparting basicity. nih.govnih.gov Pyridine and its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and serve as crucial scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

The introduction of an amine group to the pyridine ring creates the aminopyridine scaffold, a structure of immense importance in medicinal chemistry. rsc.org The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor, enabling these molecules to interact effectively with biological targets like enzymes and receptors. rsc.orgnih.gov The position of the amino group influences the electronic properties and reactivity of the molecule. For instance, the pyridine ring is generally less susceptible to electrophilic substitution than benzene but is more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The pyridine scaffold is known to improve the physicochemical properties of drug candidates, including metabolic stability, potency, and binding affinity. nih.gov Consequently, aminopyridine derivatives have been investigated for a vast array of therapeutic applications. rsc.orgrsc.org

Overview of Benzyl-Substituted Pyridine Derivatives in Chemical Literature

The addition of a benzyl (B1604629) group to a pyridine scaffold introduces a bulky, lipophilic moiety that can significantly influence the molecule's steric and electronic properties, as well as its interaction with biological targets. The synthesis of such derivatives can be achieved through various modern organic chemistry methods, including palladium-catalyzed cross-coupling reactions that link pyridyl and benzyl fragments. organic-chemistry.org

Research into benzyl-substituted pyridines has yielded compounds with notable applications. For example, N-benzyl-substituted acetamide (B32628) derivatives containing a pyridine ring have been explored as highly selective Src kinase inhibitors, which play a role in cancer cell proliferation. chapman.edu The synthesis of N-benzyl pyridones via O- to N-alkyl migration has also been developed as an efficient method for creating this class of compounds. acs.org The synthesis of N-benzylpyridin-2-amine from a Schiff base intermediate has also been reported, with its crystal structure being characterized. nih.gov

The table below presents examples of benzyl-substituted pyridine derivatives found in the chemical literature, highlighting the diversity of these structures.

Table 2: Examples of Benzyl-Substituted Pyridine Derivatives in Chemical Research

| Compound Name | CAS Number | Research Context | Reference |

|---|---|---|---|

| 3-Benzylpyridine | 620-95-1 | Used as an intermediate in the synthesis of pharmaceuticals and as a reagent in chemical research. | guidechem.com |

| N-Benzylpyridin-2-amine | 6945-54-6 | Synthesized from a Schiff base; its crystal structure and hydrogen bonding have been studied. | nih.gov |

| N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide | Not Available | Investigated as a selective Src kinase inhibitor for potential anticancer applications. | chapman.edu |

| Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine | 101938-10-7 | Available as a chemical reagent for synthetic purposes. | chemical-suppliers.eu |

Research Gaps and Future Directions for 6-Benzylpyridin-3-amine Studies

Despite the significance of its constituent scaffolds, this compound remains an under-investigated compound. There is a clear gap in the scientific literature regarding its specific synthesis, detailed characterization, and potential applications. The majority of available information is limited to its cataloging by chemical suppliers. bldpharm.comambeed.com

Future research should be directed toward filling these gaps. Key areas for investigation include:

Synthetic Methodologies: Development and optimization of efficient, high-yield synthetic routes to this compound and its derivatives would be a crucial first step. This could involve exploring various cross-coupling strategies or novel condensation reactions. nih.govorganic-chemistry.org

Physicochemical Characterization: A thorough study of its structural, electronic, and spectroscopic properties is needed. This would provide a foundational understanding for any subsequent application-oriented research.

Exploration of Chemical Reactivity: Investigating the reactivity of the amine and pyridine nitrogen atoms, as well as the potential for further functionalization of the aromatic rings, could reveal its utility as a versatile building block for more complex molecules.

Medicinal Chemistry Applications: Drawing inspiration from the broad biological activities of other aminopyridines and benzyl-substituted heterocycles, future studies could involve screening this compound and its derivatives for potential therapeutic properties. rsc.orgwisdomlib.orgtandfonline.com Its structure suggests it could be a candidate for developing novel enzyme inhibitors or receptor modulators.

Materials Science and Catalysis: The pyridine nitrogen offers a potential coordination site for metal ions, suggesting that the compound could be explored as a ligand in the development of new catalysts or functional materials. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGFOCDBAMBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Benzylpyridin 3 Amine

Reactions Involving the Primary Amine Functionality

The primary amine at the C3 position of the pyridine (B92270) ring is a key functional group, serving as a potent nucleophile and a site for the construction of various carbon-nitrogen bonds.

The primary amine of 6-Benzylpyridin-3-amine can readily undergo acylation to form amides. This transformation is fundamental in synthetic chemistry for installing acyl groups and is typically achieved by reaction with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). fishersci.co.uk These reactions are often rapid and proceed via a nucleophilic addition-elimination mechanism. fishersci.co.uk The reaction with acyl chlorides, known as the Schotten-Baumann reaction, is typically performed in the presence of a base (like pyridine or a tertiary amine) to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Alternatively, direct amidation with a carboxylic acid can be accomplished using coupling agents that activate the carboxylic acid, or through catalytic methods that facilitate dehydration. organic-chemistry.orgrsc.org Enzymatic strategies, for instance using Candida antarctica lipase (B570770) B, also provide a sustainable method for direct amide synthesis from free carboxylic acids and amines. nih.gov

| Acylating Agent | Typical Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acyl Chloride (R-COCl) | DCM, Pyridine or Et3N, 0°C to RT | N-(6-benzylpyridin-3-yl)amide | fishersci.co.uk |

| Acid Anhydride ((R-CO)2O) | Pyridine (solvent/catalyst), RT to heat | N-(6-benzylpyridin-3-yl)amide | fishersci.co.uk |

| Carboxylic Acid (R-COOH) | EDC, HOBt, DMF; or ZrCl4, heat | N-(6-benzylpyridin-3-yl)amide | rsc.org |

| Carboxylic Acid (R-COOH) | Candida antarctica lipase B, molecular sieves, CPME, 60°C | N-(6-benzylpyridin-3-yl)amide | nih.gov |

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of an imine (or Schiff base). chemistrysteps.com This condensation reaction is typically catalyzed by mild acid and is reversible. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org

These imine intermediates can be isolated or, more commonly, reduced in situ to the corresponding secondary amine. This two-step process in a single pot is known as reductive amination. wikipedia.orgmasterorganicchemistry.com This method is a highly effective way to form new alkylated amines while avoiding the overalkylation issues common in direct alkylation with alkyl halides. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the starting carbonyl compound. harvard.edulibretexts.org

| Reactant | Reaction | Typical Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde (R-CHO) | Imine Formation | Toluene, mild acid (e.g., p-TsOH), Dean-Stark trap | N-(arylmethylidene)-6-benzylpyridin-3-amine | chemistrysteps.commasterorganicchemistry.com |

| Ketone (R-CO-R') | Imine Formation | Toluene, mild acid (e.g., p-TsOH), Dean-Stark trap | N-(diarylmethylidene)-6-benzylpyridin-3-amine | chemistrysteps.commasterorganicchemistry.com |

| Aldehyde or Ketone | Reductive Amination | 1. Carbonyl compound, mild acid; 2. NaBH₃CN or NaBH(OAc)₃ | N-alkyl-6-benzylpyridin-3-amine | wikipedia.orgmasterorganicchemistry.comharvard.edu |

The reactivity of an amine as a nucleophile is governed by the availability of the nitrogen lone pair of electrons. masterorganicchemistry.com In this compound, the nucleophilicity is influenced by the electronic properties of the pyridine ring. As an electron-withdrawing heterocyclic system, the pyridine ring reduces the electron density on the exocyclic amine compared to simple alkylamines or even aniline, thereby decreasing its basicity and nucleophilicity. masterorganicchemistry.com

However, the amine remains sufficiently nucleophilic to react with a wide range of electrophiles. Its reactivity is generally greater than that of 2-aminopyridine (B139424) or 4-aminopyridine, where resonance delocalization of the lone pair into the ring is more pronounced. Compared to highly nucleophilic pyridine derivatives like 4-(Dimethylamino)pyridine (DMAP), this compound is a significantly weaker nucleophile. wikipedia.org The general trend for amine nucleophilicity is that it increases with basicity, but is also sensitive to steric hindrance. masterorganicchemistry.com

Transformations of the Pyridine Nucleus

The pyridine ring and its benzyl (B1604629) substituent offer additional sites for chemical modification, distinct from the amine functionality.

The benzylic methylene (B1212753) group (-CH₂-) in this compound is susceptible to oxidation. This position is activated by the adjacent phenyl and pyridyl rings, which can stabilize radical intermediates formed during the oxidation process. masterorganicchemistry.com Treatment with strong oxidizing agents, such as hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, typically oxidizes the benzylic carbon. masterorganicchemistry.comyoutube.com For a benzyl group, this reaction generally cleaves the C-C bond and converts the benzylic carbon into a carboxylic acid. masterorganicchemistry.com However, under controlled conditions, oxidation can yield the corresponding ketone, 6-benzoylpyridin-3-amine. youtube.com The reaction requires at least one hydrogen atom on the benzylic carbon to proceed. masterorganicchemistry.com Milder reagents, like manganese dioxide (MnO₂), are used for the selective oxidation of benzylic alcohols to ketones and would not react with the methylene group directly. youtube.com

| Transformation | Typical Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Benzylic Oxidation to Ketone | KMnO₄ (controlled) or CrO₃ | Heat, aqueous or acidic media | (5-aminopyridin-2-yl)(phenyl)methanone | masterorganicchemistry.comyoutube.com |

| Benzylic Oxidation to Carboxylic Acid | KMnO₄ (hot, concentrated) | Heat, aqueous base, then acid workup | 5-aminopyridine-2-carboxylic acid | masterorganicchemistry.comyoutube.com |

The functionalization of the pyridine ring itself represents a significant area of synthetic chemistry. rsc.org Direct C-H functionalization has emerged as a powerful strategy to modify pyridine scaffolds without pre-functionalization (e.g., halogenation). nih.gov Transition metals such as palladium, rhodium, and ruthenium are widely used to catalyze these transformations. researchgate.netrsc.org In the context of this compound, both the pyridine nitrogen and the exocyclic amino group can act as directing groups, guiding the metal catalyst to activate a specific C-H bond, often at the ortho position to the directing group. researchgate.netresearchgate.net

For instance, palladium-catalyzed reactions could potentially functionalize the C2, C4, or C5 positions of the pyridine ring. beilstein-journals.org The regioselectivity would depend heavily on the choice of catalyst, ligand, and directing group strategy. nih.gov If the pyridine ring were halogenated, classic cross-coupling reactions like the Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) would be highly effective methods for introducing new substituents onto the heterocyclic core. beilstein-journals.orgacs.org These reactions highlight the versatility of the pyridine nucleus in advanced synthetic applications. researchgate.netrsc.org

Reactivity at the Benzylic Position

The reactivity at the benzylic carbon of this compound is anticipated to be a rich area of chemical exploration, though specific studies on this molecule are not documented. The general reactivity of benzylic positions is well-established and serves as a basis for predicting the behavior of this specific compound.

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to hydrogen atom abstraction by radical initiators. This process would lead to the formation of a benzylic radical. The stability of this radical intermediate would be significantly enhanced by resonance delocalization of the unpaired electron across both the phenyl and the pyridyl ring systems.

Table 1: Postulated Radical Intermediates from this compound

| Intermediate | Structure | Stabilizing Factors |

|---|---|---|

| Benzylic Radical | A resonance-stabilized radical with the unpaired electron delocalized over the phenyl and pyridine rings. | Resonance with both aromatic rings. |

| Subsequent Adducts | Products formed from the reaction of the benzylic radical with other molecules or radicals. | Dependent on the specific reaction conditions and reagents. |

This table is based on theoretical principles of radical chemistry, as no specific experimental data for this compound was found.

Research on related N-benzylaminopyridinium species has shown that reductive activation can lead to the formation of electrophilic N-centered radicals, which can then participate in further reactions. While this involves the nitrogen atom, it highlights the potential for radical pathways in similar structures.

The benzylic carbon of alkylbenzenes is readily oxidized by strong oxidizing agents. It is expected that this compound would undergo similar transformations. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for these oxidation reactions.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for the oxidation of benzylic carbons to carboxylic acids. In the case of this compound, this would theoretically yield 6-(carboxy)pyridin-3-amine and benzoic acid, following cleavage of the C-C bond. Milder oxidizing agents could potentially lead to the formation of a ketone, 6-(benzoyl)pyridin-3-amine.

Table 2: Potential Products of Benzylic Oxidation of this compound

| Oxidizing Agent | Potential Product | Notes |

|---|---|---|

| Strong (e.g., KMnO₄, heat) | 6-(carboxy)pyridin-3-amine and Benzoic acid | Involves cleavage of the benzylic C-C bond. |

This table outlines hypothetical oxidation products based on the known reactivity of benzylic carbons, as specific studies on this compound are not available.

The field of C-H functionalization is an active area of research, and methods for the site-selective oxidation of benzylic C-H bonds are continually being developed. These often involve transition metal catalysts or photoredox catalysis to achieve high selectivity under milder conditions. While these methods have been applied to a wide range of substrates, their specific application to this compound has not been reported.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. For 6-Benzylpyridin-3-amine, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would be employed for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from the aromatic rings and the amine group.

The protons can be categorized into three main groups: the protons of the benzyl (B1604629) group, the protons of the pyridine (B92270) ring, and the proton of the amine group.

Benzyl Group Protons: The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂) would appear as a singlet further upfield, likely around δ 4.0-4.3 ppm, due to the deshielding effect of the adjacent pyridine ring.

Pyridine Ring Protons: The three protons on the substituted pyridine ring will exhibit characteristic shifts and coupling patterns. The proton at the C2 position is expected to be the most downfield due to its proximity to the nitrogen atom and the benzyl group. The protons at C4 and C5 will show shifts influenced by the amino group.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but typically appears in the range of δ 3.5-5.0 ppm. libretexts.org The signal may also disappear upon the addition of D₂O due to proton exchange, which is a common method for identifying labile protons. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2' to H-6' (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |

| H-2 (Pyridine) | ~8.1 | Singlet (or narrow doublet) | 1H |

| H-4 (Pyridine) | ~7.1 | Doublet of doublets | 1H |

| H-5 (Pyridine) | ~7.0 | Doublet | 1H |

| CH₂ (Benzylic) | ~4.1 | Singlet | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct carbon signals are expected, as there are no elements of symmetry in the molecule that would make any carbons chemically equivalent.

Benzyl Group Carbons: The phenyl ring will show signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (C-1') attached to the methylene (B1212753) bridge will likely be the most shielded of the aromatic carbons. The benzylic carbon (CH₂) is expected around δ 40-50 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring will also appear in the downfield region, with their specific shifts influenced by the nitrogen atom and the substituents. The carbon bearing the amino group (C-3) and the carbon bearing the benzyl group (C-6) will have characteristic chemical shifts. Quaternary carbons, those without any attached protons, typically show weaker signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~140 |

| C-4 (Pyridine) | ~123 |

| C-5 (Pyridine) | ~120 |

| C-6 (Pyridine) | ~158 |

| CH₂ (Benzylic) | ~45 |

| C-1' (ipso, Phenyl) | ~139 |

| C-2'/C-6' (ortho, Phenyl) | ~129 |

| C-3'/C-5' (meta, Phenyl) | ~128 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, it would show correlations between the coupled protons on the pyridine ring (H-4 and H-5) and among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the CH₂ group and the various C-H pairs on the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for piecing together the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the benzylic protons (CH₂) and the C-6 and C-2' carbons, confirming the attachment of the benzyl group to the pyridine ring at the C-6 position.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₂H₁₂N₂), the expected exact mass of the neutral molecule is 184.1000. In ESI, the molecule is likely to be protonated.

The calculated exact mass for the protonated molecule, [M+H]⁺, would be: C₁₂H₁₃N₂⁺ = 185.1073

An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the molecular formula C₁₂H₁₂N₂.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and basic compounds like amines, as they are readily protonated to form [M+H]⁺ ions with minimal fragmentation in the source. This makes ESI-MS ideal for determining the molecular weight of this compound.

By increasing the energy in the collision cell (tandem MS or MS/MS), controlled fragmentation of the parent ion ([M+H]⁺ at m/z 185.1) can be induced to provide structural information. A plausible and characteristic fragmentation pathway for this molecule would be the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium (B1234903) cation or a benzyl cation.

Predicted ESI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 185.1 | [C₁₂H₁₂N₂ + H]⁺ | Molecular Ion (Protonated) |

| 91.1 | [C₇H₇]⁺ | Tropylium/Benzyl Cation |

The observation of these characteristic fragments would further support the proposed structure of this compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary aromatic amine, pyridine ring, and benzyl group components.

The primary amine (-NH2) group is typically identified by two distinct N-H stretching vibrations in the region of 3300-3500 cm-1. One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. Additionally, the N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm-1.

The aromatic nature of the compound gives rise to several characteristic bands. The C-N stretching vibration of the primary aromatic amine is typically observed in the 1260-1330 cm-1 range. Vibrations associated with the pyridine and benzene (B151609) rings include C-H stretching just above 3000 cm-1 and C=C ring stretching in the 1400-1600 cm-1 region. The aliphatic C-H stretching vibrations from the methylene (-CH2-) bridge of the benzyl group are expected to appear just below 3000 cm-1.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1260 - 1330 |

| Aromatic Rings (Pyridine, Benzene) | C=C Stretch | 1400 - 1600 |

| Aromatic Rings (Pyridine, Benzene) | C-H Stretch | 3000 - 3100 |

| Aliphatic (Benzyl -CH₂-) | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, an analysis of its close isomer, N-Benzylpyridin-2-amine, provides valuable insights into the potential solid-state structure, including bond parameters, molecular conformation, and intermolecular interactions. nih.goviucr.org

Elucidation of Bond Lengths, Angles, and Dihedral Angles

In the crystal structure of the related N-Benzylpyridin-2-amine, standard bond lengths and angles are observed. iucr.org The C-N bond lengths within the pyridine ring and the bond connecting the amino nitrogen to the ring are consistent with those of other aminopyridine derivatives.

A key structural feature is the relative orientation of the two aromatic rings. In N-Benzylpyridin-2-amine, the benzyl and pyridyl rings are not coplanar. nih.gov They form a significant dihedral angle, reported as 67.2 (1)° and 67.63 (8)° in separate studies. nih.goviucr.org This twisted conformation minimizes steric hindrance between the two rings. It is highly probable that this compound would adopt a similarly non-planar conformation.

Table 2: Selected Crystallographic Data for the Isomer N-Benzylpyridin-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Benzene-Pyridine) | 67.63 (8)° | iucr.org |

| N-H···N Hydrogen Bond Length (D···A) | 3.070 (3) Å | iucr.org |

| N-H···N Hydrogen Bond Angle (D-H···A) | 158° | iucr.org |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Hydrogen bonding is a critical intermolecular force dictating the crystal structure of amines. For primary and secondary amines, the N-H group can act as a hydrogen bond donor, and the nitrogen lone pair can act as an acceptor. In the case of N-Benzylpyridin-2-amine, a secondary amine, intermolecular N-H···N hydrogen bonds are formed between the amino hydrogen of one molecule and the pyridine nitrogen of a neighboring molecule. nih.goviucr.org This interaction is robust, leading to the formation of dimers with a specific ring-shaped pattern known as the R22(8) graph-set motif. nih.goviucr.org For this compound, a primary amine, a more extensive network of N-H···N hydrogen bonds would be expected, potentially involving both amine hydrogens as donors and the pyridine nitrogen as an acceptor, leading to the formation of chains or sheets. Additionally, weaker C-H···π stacking interactions between dimers can further consolidate the crystal packing. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 6-Benzylpyridin-3-amine, DFT would be the method of choice for a wide range of theoretical predictions.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the flexible benzyl (B1604629) group attached to the pyridine (B92270) ring. The rotation around the single bond connecting the methylene (B1212753) bridge and the pyridine ring, as well as the bond to the phenyl group, gives rise to various possible conformers. A thorough computational analysis would identify the global minimum energy conformer, as well as other low-energy conformers, and calculate the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Energies)

The electronic properties of a molecule are key to its chemical behavior. DFT calculations can provide a detailed picture of the electron distribution within this compound. A key component of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electronic transitions and reactions.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and validation. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field (a method known as Gauge-Including Atomic Orbital or GIAO), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted shifts can be compared with experimental data to confirm the molecular structure or to help assign peaks in a complex spectrum. The accuracy of these predictions depends on the chosen functional and basis set.

A sample data table for predicted vs. experimental NMR shifts would be structured as follows:

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| Benzyl-CH₂ | Data not available | Data not available |

Quantum Chemical Calculations for Reactivity and Mechanism Elucidation

Beyond static properties, computational methods are used to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of their reactions.

Nucleophilicity Assessment of Amine and Pyridine Nitrogen Centers

This compound possesses two nitrogen atoms with lone pairs of electrons: one in the exocyclic amino group and one within the pyridine ring. Both can act as nucleophiles. Quantum chemical calculations can quantify and compare the nucleophilicity of these two centers. Methods for this include analyzing the charge distribution (e.g., Mulliken or Natural Bond Orbital charges), the energies of the molecular orbitals localized on each nitrogen, and calculating Fukui functions, which indicate the propensity of a site to undergo nucleophilic or electrophilic attack. Such an analysis would predict which nitrogen is more likely to react with an electrophile, providing insight into the molecule's regioselectivity. Studies on simpler aminopyridines suggest that the exocyclic amine is generally more nucleophilic than the endocyclic pyridine nitrogen, but this can be influenced by substituents and solvent effects.

Molecular Modeling and Simulation of Intramolecular Dynamics (e.g., Pyramidal Inversion)

Detailed computational and theoretical investigations into the intramolecular dynamics of this compound, specifically focusing on phenomena such as pyramidal inversion of the amine group, are not extensively documented in publicly available scientific literature. While the principles of molecular modeling and simulation are well-established for studying the dynamic behavior of molecules, specific research findings, including quantitative data on the energy barriers and conformational landscapes of this compound, remain to be published.

In the case of this compound, the amine group is attached to a pyridine ring, and the molecule also features a benzyl substituent. Both of these structural motifs would be expected to influence the rate and energetics of pyramidal inversion. The electron-withdrawing nature of the pyridine ring and the steric bulk of the benzyl group would likely play significant roles in determining the geometry of the ground state and the transition state for inversion.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating such dynamic processes. researchgate.netresearchgate.net These methods can be used to calculate the potential energy surface of the molecule as a function of the pyramidalization angle of the amine group, thereby determining the energy barrier for inversion. Molecular dynamics (MD) simulations could further provide insights into the timescale of these inversions and how they are influenced by the solvent environment and temperature.

For related, but simpler, molecules like 2-acetamido-5-aminopyridine, computational studies have been performed to determine stable conformers by scanning the potential energy surface. nih.gov Similar approaches could be applied to this compound to elucidate its conformational preferences and the dynamics of interconversion between different conformations.

While specific data for this compound is not available, studies on other N-substituted heterocyclic compounds, such as 1,3-oxazines, have shown that the size of the substituent on the nitrogen atom can affect the nitrogen inversion barrier. researchgate.net Larger substituents can stabilize the planar transition state, thus lowering the inversion barrier. researchgate.net The benzyl group in this compound is relatively bulky, which might suggest a lower inversion barrier compared to simpler aminopyridines. However, electronic effects from the pyridine ring would also need to be considered.

The absence of specific research on the intramolecular dynamics of this compound highlights an area for future investigation. Such studies would provide valuable fundamental insights into the structure-dynamics relationships in substituted aminopyridines, a class of compounds with relevance in medicinal chemistry and materials science.

Applications of 6 Benzylpyridin 3 Amine in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

6-Benzylpyridin-3-amine serves as a crucial intermediate in the field of organic synthesis, primarily owing to its unique molecular structure that combines a pyridine (B92270) ring with a benzyl (B1604629) group and an amine functionality. This combination of reactive sites allows for its use in the construction of a wide array of more complex molecules.

Synthesis of Complex Heterocyclic Systems

The pyridine and amine components of this compound make it a valuable precursor for the synthesis of various fused and complex heterocyclic systems. Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials. igminresearch.com The amine group can act as a nucleophile, while the pyridine ring can undergo various substitution and cyclization reactions. This dual reactivity enables chemists to construct intricate molecular frameworks. For instance, the amine group can be diazotized and subsequently replaced, or it can participate in condensation reactions to form new rings. The pyridine nitrogen can be quaternized or oxidized, further expanding the synthetic possibilities. These reactions are fundamental in creating polycyclic aromatic systems and other elaborate heterocyclic structures that are often challenging to synthesize through other methods.

Incorporation into Diverse Molecular Architectures

Beyond the synthesis of complex heterocycles, this compound is utilized as a building block to introduce the benzylpyridinyl moiety into a variety of molecular architectures. The benzyl group can influence the steric and electronic properties of the final molecule, which is particularly important in the design of functional organic materials and catalysts. The synthesis of benzylpyridine derivatives is an active area of research, with various methods being developed for their efficient preparation. researchgate.net The incorporation of this moiety can impact properties such as solubility, crystallinity, and intermolecular interactions. For example, in the development of novel ligands for catalysis, the benzyl group can create a specific steric environment around a metal center, thereby influencing the selectivity of a catalytic reaction.

Coordination Chemistry and Ligand Design

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. studylib.net this compound and its derivatives are of significant interest in this area due to the presence of the pyridine nitrogen, which can readily coordinate to metal ions.

Development of this compound and its Derivatives as Ligands for Metal Complexes

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a variety of metal centers. uci.edu This property has led to the development of a range of ligands based on this scaffold. By modifying the basic structure, for example, by introducing additional donor atoms, the coordination properties can be fine-tuned. The synthesis of metal complexes with these ligands is often straightforward, involving the reaction of the ligand with a suitable metal salt. semanticscholar.org These complexes have potential applications in catalysis, materials science, and as models for biological systems.

Influence of Ligand Structure on Coordination Properties

The structure of a ligand plays a critical role in determining the properties of the resulting metal complex. rsc.org In the case of this compound derivatives, several factors can influence their coordination behavior:

Steric Hindrance: The benzyl group can exert significant steric influence, affecting the geometry of the metal complex and the number of ligands that can coordinate to the metal center.

Electronic Effects: Substituents on the pyridine ring or the benzyl group can alter the electron density at the nitrogen atom, thereby modifying its donor strength. Electron-donating groups will increase the basicity of the nitrogen, leading to stronger coordination, while electron-withdrawing groups will have the opposite effect.

Chelation: By introducing additional coordinating groups into the ligand structure, multidentate ligands can be created. These "chelating" ligands can form more stable complexes with metal ions compared to their monodentate counterparts. uci.edu

The interplay of these factors allows for the rational design of ligands with specific coordination properties, tailored for particular applications. For instance, bulky ligands can be used to create coordinatively unsaturated metal centers, which are often highly reactive in catalysis.

Interactive Data Table: Coordination Properties of Pyridine-Based Ligands

| Ligand | Metal Ion | Coordination Number | Geometry | Key Feature |

| Tris((6-phenyl-2-pyridyl)methyl)amine | Zn(II) | 5 | Distorted Trigonal Bipyramidal | Forms a hydrophobic cavity around the metal ion nih.gov |

| 6-Phenylpyridine-2-carboxylic acid | Zn(II) | 5 and 4 | Distorted Trigonal Bipyramidal and Distorted Tetrahedral | Forms a trinuclear complex semanticscholar.org |

| Picolinic acid isosteres | Ni(II), Co(II) | Not specified | Not specified | Used as metal-binding pharmacophores in drug design nih.gov |

Advanced Reagents and Probes in Chemical Systems (Excluding Direct Pharmacological Applications)

While the direct pharmacological applications of this compound are outside the scope of this article, its utility extends to its role as an advanced reagent and probe in various chemical systems. The reactivity of the amine group allows for its derivatization into a range of functional groups. For example, it can be converted into isocyanates, isothiocyanates, or other reactive species that can then be used to label or modify other molecules.

The benzylpyridine moiety can also serve as a fluorescent or chromophoric tag. The photophysical properties of such probes can be sensitive to their local environment, allowing them to be used to study molecular interactions or to sense the presence of specific analytes. The development of such chemical tools is an important area of research, with applications in fields ranging from materials science to chemical biology.

Derivatives and Analogues of 6 Benzylpyridin 3 Amine: Structure Activity Relationships in Chemical Contexts

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is a π-deficient aromatic heterocycle, meaning its electron density is lower than that of benzene (B151609) due to the presence of the electronegative nitrogen atom. uoanbar.edu.iq This inherent electronic property makes the pyridine ring less susceptible to electrophilic substitution and more prone to nucleophilic attack compared to benzene. uoanbar.edu.iq The position of substituents on the pyridine ring of 6-Benzylpyridin-3-amine can significantly influence its electronic properties, basicity, and reactivity.

Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or halogens (-Cl, -Br) would further decrease the electron density of the pyridine ring. This would reduce the basicity of both the pyridine nitrogen and the 3-amino group. Conversely, the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) would increase the electron density of the ring, thereby enhancing the basicity of the nitrogen atoms.

The position of these substituents is also critical. An EWG at a position that can effectively delocalize the lone pair of electrons from the 3-amino group would have a more pronounced effect on its basicity. The following table summarizes the predicted effects of various substituents on the pyridine ring of this compound.

| Substituent Position | Substituent | Predicted Effect on Basicity of the Amine | Predicted Effect on Ring Reactivity towards Electrophiles |

| 2- or 4- | -NO2 | Significant Decrease | Significant Decrease |

| 5- | -NO2 | Moderate Decrease | Significant Decrease |

| 2- or 4- | -OCH3 | Significant Increase | Significant Increase |

| 5- | -OCH3 | Moderate Increase | Significant Increase |

| 2-, 4-, or 5- | -Cl | Decrease | Decrease |

This table is illustrative and based on general principles of organic chemistry.

Investigation of Substituent Effects on the Benzyl (B1604629) Moiety

The benzyl group in this compound is a non-polar moiety that can engage in hydrophobic interactions. Modifications to the phenyl ring of this group can alter the compound's steric and electronic properties. The electronic influence of substituents on the phenyl ring is well-quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.

The following table details the Hammett constants (σp for para-substituents) for various functional groups and their likely impact on the properties of this compound.

| Substituent on Phenyl Ring (para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Lipophilicity |

| -OCH3 | -0.27 | Electron-donating | Moderate Increase |

| -CH3 | -0.17 | Electron-donating | Significant Increase |

| -H | 0.00 | Neutral | Baseline |

| -Cl | 0.23 | Electron-withdrawing | Significant Increase |

| -CN | 0.66 | Strongly Electron-withdrawing | Moderate Increase |

| -NO2 | 0.78 | Strongly Electron-withdrawing | Moderate Increase |

Data for Hammett constants are standard values in physical organic chemistry.

Alterations to the Amine Functionality and their Chemical Consequences

The primary amine at the 3-position of the pyridine ring is a key functional group that dictates many of the molecule's chemical properties, including its basicity, nucleophilicity, and ability to form hydrogen bonds. researchgate.net Modification of this group would lead to significant changes in these properties.

Conversion of the primary amine to a secondary or tertiary amine by N-alkylation would increase its steric bulk and may alter its basicity. While alkyl groups are electron-donating and would be expected to increase basicity, steric hindrance to solvation of the corresponding ammonium (B1175870) ion can sometimes lead to a decrease in basicity in aqueous media. researchgate.net

Acylation of the amine to form an amide would drastically reduce its basicity and nucleophilicity due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. The resulting amide would be a much weaker base and a poorer nucleophile.

The following table outlines the expected chemical consequences of modifying the amine functionality.

| Modification | Resulting Functional Group | Predicted Change in Basicity | Predicted Change in Nucleophilicity | Hydrogen Bond Donating Ability |

| N-Methylation | Secondary Amine | Slight Increase/Decrease (solvent dependent) | Similar to primary | Reduced |

| N,N-Dimethylation | Tertiary Amine | Slight Increase/Decrease (solvent dependent) | Increased | Lost |

| N-Acetylation | Amide | Significant Decrease | Significant Decrease | Reduced |

This table provides a qualitative prediction of the chemical consequences of amine modification.

Comparative Studies with Positional Isomers and Related Pyridine Amine Scaffolds

The basicity of aminopyridines is highly dependent on the position of the amino group. 4-Aminopyridine is significantly more basic than pyridine, while 2-aminopyridine (B139424) and 3-aminopyridine (B143674) are only slightly more basic. quora.com This is due to the ability of the amino group at the 4-position to donate electron density by resonance to the ring nitrogen, thus stabilizing the conjugate acid. This effect is less pronounced for the 2- and 3-isomers. quora.com Therefore, it is expected that 6-Benzylpyridin-4-amine would be a stronger base than this compound.

The position of the benzyl group can also influence the molecule's properties. For instance, in 2-Benzylpyridin-3-amine, the benzyl group is adjacent to the pyridine nitrogen, which could lead to steric hindrance that affects the availability of the nitrogen's lone pair for reactions. In 5-Benzylpyridin-3-amine, the benzyl group is further away from both nitrogen atoms, potentially leading to different conformational preferences and intermolecular interactions.

The following table compares the known pKa values of the conjugate acids of aminopyridine isomers, which serves as a basis for predicting the relative basicities of the corresponding benzylpyridinamine isomers.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86 quora.com |

| 3-Aminopyridine | 5.98 |

| 4-Aminopyridine | 9.17 quora.com |

pKa values are from standard literature sources.

Q & A

Q. What are the common synthetic routes for preparing 6-Benzylpyridin-3-amine, and what are their advantages and limitations?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzylation of pyridine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in methanol) can yield the target compound. Alternatively, Pd-catalyzed coupling reactions may introduce substituents to the pyridine core. Key considerations include solvent selection (polar aprotic solvents enhance reactivity) and purification via column chromatography to isolate the amine product . Limitations include potential side reactions (e.g., over-alkylation) and the need for inert atmospheres in metal-catalyzed steps.

Q. How can researchers determine the solubility and physicochemical stability of this compound under various experimental conditions?

- Methodological Answer : Solubility studies should employ a synthetic method where the compound is dissolved incrementally in solvents (e.g., methanol, DMF) across a temperature gradient (298.15–343.55 K). UV-Vis spectroscopy or gravimetric analysis quantifies saturation points. Thermodynamic models like the modified Apelblat equation correlate experimental data to predict solubility behavior. Stability tests under varying pH, light, and humidity conditions require HPLC or NMR monitoring to track degradation products .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and confirms benzyl and pyridine substituents.

- X-ray crystallography : Resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) refine structural models using diffraction data .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound in multistep syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to vary parameters like catalyst loading, solvent polarity, and temperature. For example, optimizing Stille or Suzuki couplings may require Pd(PPh₃)₄ as a catalyst in THF at 80°C. Monitor intermediates via TLC and employ scavengers (e.g., silica-bound thiols) to remove excess reagents. Purification via recrystallization (e.g., ethyl acetate/hexane) enhances purity .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

- Methodological Answer :

- Validate computational models (DFT, molecular docking) with experimental crystallographic data. SHELX refinement tools can reconcile discrepancies in bond lengths or torsional angles .

- Use complementary techniques: Compare IR spectra with simulated vibrational modes or employ solid-state NMR to assess crystal vs. solution-phase conformations.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or pyridine positions via cross-coupling or electrophilic substitution.

- Biological assays : Test analogs for receptor binding (e.g., kinase inhibition) or cytotoxicity using cell-based models (IC₅₀ determination). Compare results to reference compounds, as seen in trifluoromethyl-aniline SAR studies .

- Computational modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to rationalize activity trends.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Validate purity of analogs via HPLC and elemental analysis to rule out impurities as confounding factors.

- Cross-reference with structurally similar compounds (e.g., pyridine-propanamine derivatives) to identify conserved bioactive motifs .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.